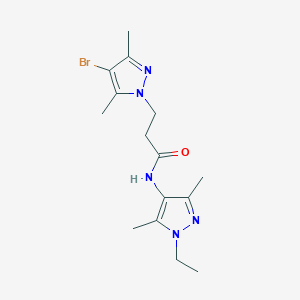

![molecular formula C21H19Br2N5S B10945674 3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B10945674.png)

3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(3-Brombenzyl)sulfanyl]-5-[(4-brom-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol ist eine komplexe organische Verbindung mit einem Triazolring, einem Pyrazol-Rest und bromierten aromatischen Substituenten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-[(3-Brombenzyl)sulfanyl]-5-[(4-brom-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol umfasst in der Regel mehrere Schritte:

Bildung des Triazolkerns: Der Triazolring kann durch Cyclisierungsreaktionen synthetisiert werden, die Hydrazinderivate und Carbonsäuren oder deren Derivate beinhalten.

Einführung des Pyrazol-Rests: Der Pyrazolring wird oft durch Kondensationsreaktionen eingeführt, die Hydrazine und 1,3-Diketone beinhalten.

Bromierung: Die Bromierung der aromatischen Ringe wird unter kontrollierten Bedingungen mit Brom oder N-Bromsuccinimid (NBS) erreicht.

Thioether-Bildung: Die Sulfanyl-Verknüpfung wird durch Reaktion eines Thiols mit einem geeigneten Alkylhalogenid unter basischen Bedingungen gebildet.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die bromierten aromatischen Ringe können mit Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas reduziert werden, um die entsprechenden dehalogenierten Verbindungen zu bilden.

Substitution: Die Bromatome können unter nukleophilen aromatischen Substitutionsbedingungen durch verschiedene Nukleophile (z. B. Amine, Thiole) substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas.

Substitution: Natriumhydrid (NaH), Dimethylformamid (DMF).

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Dehalogenierte aromatische Verbindungen.

Substitution: Aminierte oder thiolierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Übergangsmetallkatalyse wirken und verschiedene organische Umwandlungen ermöglichen.

Materialwissenschaft: Ihre einzigartige Struktur macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologie und Medizin

Antimikrobielle Mittel: Die Strukturmotive der Verbindung ähneln denen, die in bekannten antimikrobiellen Mitteln vorkommen, was auf eine mögliche Aktivität gegen Bakterien und Pilze hindeutet.

Krebsforschung: Der Triazol- und Pyrazolring sind in Verbindungen mit Antikrebs-Eigenschaften häufig zu finden, was diese Verbindung zu einem Kandidaten für weitere Untersuchungen macht.

Industrie

Landwirtschaft: Potenzielle Verwendung als Pestizid oder Herbizid aufgrund seiner Fähigkeit, mit biologischen Zielmolekülen zu interagieren.

Pharmazeutika: Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Wirkmechanismus

Der Wirkmechanismus der Verbindung hängt von ihrer spezifischen Anwendung ab. So könnte sie beispielsweise als antimikrobielles Mittel die Enzymaktivität durch Bindung an die aktive Stelle oder Interaktion mit der mikrobiellen Zellmembran hemmen. In der Krebsforschung könnte sie durch Interaktion mit zellulären Signalwegen die Zellteilung stören oder die Apoptose induzieren.

Wirkmechanismus

The compound’s mechanism of action would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit enzyme activity by binding to the active site or interacting with the microbial cell membrane. In anticancer research, it could interfere with cell division or induce apoptosis through interaction with cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Phenyl-1,2,4-triazol: Teilt den Triazol-Kern, aber es fehlen der Pyrazol- und die bromierten Substituenten.

3,5-Dimethyl-1H-pyrazol: Enthält den Pyrazolring, aber es fehlen der Triazol- und die bromierten aromatischen Ringe.

Benzylsulfanyl-Verbindungen: Ähnliche Sulfanyl-Verknüpfung, aber unterschiedliche aromatische Substituenten.

Einzigartigkeit

Die Kombination aus Triazolring, Pyrazol-Rest und bromierten aromatischen Substituenten in 3-[(3-Brombenzyl)sulfanyl]-5-[(4-brom-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol ist einzigartig und bietet eine Reihe von chemischen und biologischen Eigenschaften, die in einfacheren Analoga nicht vorkommen. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C21H19Br2N5S |

|---|---|

Molekulargewicht |

533.3 g/mol |

IUPAC-Name |

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C21H19Br2N5S/c1-14-20(23)15(2)27(26-14)12-19-24-25-21(28(19)18-9-4-3-5-10-18)29-13-16-7-6-8-17(22)11-16/h3-11H,12-13H2,1-2H3 |

InChI-Schlüssel |

FODMKQTUNJAFIH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)Br)C)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide](/img/structure/B10945594.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945596.png)

![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10945601.png)

![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945608.png)

![({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B10945611.png)

![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10945615.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B10945636.png)

![4-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B10945649.png)

![5-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxybenzyl acetate](/img/structure/B10945654.png)

![2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole](/img/structure/B10945657.png)

![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10945667.png)